Lower Lipophilicity Improves Drug-Likeness
The target compound displays a computed XLogP3-AA of 0.5, which is approximately 0.7 units lower than the predicted XLogP3-AA for the pyridine-3-carboxamide analog (estimated at ~1.2 using the same XLogP3 method applied to the pyridine-for-pyrazine replacement) [1]. This difference translates to a ~5-fold lower octanol–water partition coefficient, which is expected to reduce non-specific protein binding and improve aqueous solubility—a critical factor for achieving high-quality biochemical assay data and oral bioavailability [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.5 |
| Comparator Or Baseline | N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide (predicted XLogP3-AA ≈ 1.2) |
| Quantified Difference | ΔLogP = 0.7 (5 × lower K_ow) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15); comparator LogP estimated by structural analogy |
Why This Matters
A lower LogP reduces the risk of phospholipidosis, CYP inhibition, and promiscuous binding, making the compound a cleaner chemical probe for target validation studies.
- [1] PubChem CID 72717992. XLogP3-AA computed property. View Source
- [2] Cheng, T. et al. (2007) Computation of octanol–water partition coefficients by guiding an additive model with knowledge. J. Chem. Inf. Model., 47, 2140–2148. View Source
